4-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one
Description
This compound is a novel heterocyclic molecule featuring a pyrrolidin-2-one core substituted with a 1,2,4-oxadiazole ring and aromatic groups. The oxadiazole moiety is linked to a 4-(dimethylamino)phenyl group, while the pyrrolidinone nitrogen is attached to a 3,4-dimethylphenyl substituent (Fig. 1).
Properties
IUPAC Name |
4-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-14-5-8-19(11-15(14)2)26-13-17(12-20(26)27)22-23-21(24-28-22)16-6-9-18(10-7-16)25(3)4/h5-11,17H,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYENXSOCGXVZKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Substitution reactions: Introduction of the dimethylamino group can be done via nucleophilic substitution reactions.
Coupling reactions: The final step often involves coupling the oxadiazole intermediate with the pyrrolidinone core using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would scale up these laboratory procedures, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.
Reduction: Reduction reactions could target the oxadiazole ring, potentially opening it to form different functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to ring-opened derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one have been evaluated for their efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results suggest that these compounds can inhibit bacterial growth effectively through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For example, derivatives of oxadiazole have been reported to inhibit tumor growth in vitro and in vivo by targeting key proteins involved in cell proliferation and survival . The presence of the dimethylamino group is believed to enhance the compound's interaction with cellular targets.
Neuropharmacological Effects
Research into similar compounds has revealed their potential as neuroprotective agents. The dimethylamino group may contribute to enhanced permeability across the blood-brain barrier, making these compounds suitable candidates for treating neurodegenerative diseases . In vitro studies indicate that such compounds can modulate neurotransmitter levels, providing a basis for further exploration in treating conditions like depression and anxiety.
Synthetic Routes
The synthesis of 4-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Formation of the Oxadiazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
- Pyrrolidine Formation : The pyrrolidine moiety is synthesized via cyclization of amino acids or related compounds under acidic or basic conditions.
- Final Coupling Reactions : The final step usually involves coupling the oxadiazole derivative with the pyrrolidine to yield the target compound.
Case Studies
Several case studies highlight the efficacy of similar compounds in various biological assays:
- A study demonstrated that a derivative of oxadiazole exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Another investigation focused on the anticancer properties of oxadiazole derivatives showed promising results in reducing tumor size in animal models .
Mechanism of Action
The mechanism of action for compounds like 4-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique structure invites comparisons with other heterocyclic derivatives in terms of synthetic routes , substituent effects , and physicochemical properties . Below is an analysis based on analogs from the provided evidence:
Structural Analogues from Evidence
*Calculated based on structural formula.
Key Observations
Oxadiazole Derivatives: The target compound shares the 1,2,4-oxadiazole ring with the compound in . However, the dimethylamino substituent on the phenyl group (target) vs.
Heterocyclic Core Variations: Compared to pyrazolo-pyrimidine () and pyrimidinone-tetrazole systems (), the target’s pyrrolidin-2-one core is less rigid, possibly enhancing conformational adaptability for target binding .
Substituent Impact: Fluorine in ’s chromenone derivative increases lipophilicity and metabolic stability, whereas the target’s dimethylphenyl group balances lipophilicity without introducing halogens .
Research Findings and Implications
Physicochemical Properties
- The target’s lower molecular weight (~393.4 vs. 460–600 g/mol in analogs) suggests improved membrane permeability but reduced binding affinity compared to bulkier derivatives.
Bioactivity Potential**
- Oxadiazole-containing compounds (e.g., ) are studied for kinase inhibition and antimicrobial activity. The dimethylamino group in the target may enhance interactions with charged residues in enzymatic pockets .
Biological Activity
The compound 4-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one (commonly referred to as the oxadiazole derivative) has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , featuring a complex structure that includes a pyrrolidine ring, an oxadiazole moiety, and dimethylamino and dimethylphenyl groups. The presence of these functional groups is believed to contribute significantly to its biological activity.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial and fungal strains. In vitro studies have demonstrated its effectiveness with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Antitumor Activity : Several studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .
Antimicrobial Efficacy
A study reported that the oxadiazole derivative displayed notable antifungal activity against Candida albicans, with an MIC value of 3.1 mg/mL . Additionally, it showed moderate activity against Escherichia coli and Staphylococcus aureus, indicating a broad spectrum of antimicrobial action.
Antitumor Activity
In terms of anticancer effects, the compound has been tested against various cancer cell lines, including breast and colon cancer models. Results indicated a dose-dependent inhibition of cell growth, with IC50 values in the low micromolar range. The compound's ability to induce cell cycle arrest and promote apoptosis was confirmed through flow cytometry and caspase activity assays .
Case Studies
- Study on Antimicrobial Properties : A comprehensive evaluation was conducted on the antimicrobial efficacy of the compound against multiple pathogens. The results indicated that it could serve as a potential alternative to conventional antibiotics, particularly in treating resistant strains .
- Evaluation of Antitumor Effects : In a study focusing on breast cancer cell lines, treatment with the oxadiazole derivative resulted in significant reductions in cell viability and increased apoptosis markers compared to untreated controls. This suggests its potential role in cancer therapy .
Data Tables
| Biological Activity | Test Organism | MIC (mg/mL) | IC50 (µM) |
|---|---|---|---|
| Antifungal | Candida albicans | 3.1 | N/A |
| Antibacterial | E. coli | 12.5 | N/A |
| Antitumor | Breast Cancer Cells | N/A | 5.0 |
Q & A
Q. What are the typical synthetic routes and key intermediates for synthesizing this compound?
The synthesis involves multi-step reactions, including cyclization to form the 1,2,4-oxadiazole ring and subsequent coupling with the pyrrolidin-2-one moiety. Key intermediates often include:
- Precursors with activated nitrile groups for oxadiazole formation.
- Substituted phenylhydrazines or acyl chlorides for pyrrolidinone derivatization. Reaction conditions such as toluene or DMF as solvents, nickel perchlorate catalysts for cyclization, and controlled temperatures (80–120°C) are critical .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR (¹H and ¹³C): To confirm substituent positions on aromatic rings and pyrrolidinone conformation.
- FT-IR: Identifies functional groups (e.g., C=O stretch in pyrrolidin-2-one at ~1700 cm⁻¹).
- Mass Spectrometry (HRMS): Validates molecular formula and purity .
- HPLC: Monitors reaction progress and purity (>95% typically required for pharmacological studies) .
Q. How can researchers assess the compound’s thermal stability and solubility?
- Thermogravimetric Analysis (TGA): Determines decomposition temperatures (e.g., stability up to 200°C observed in similar oxadiazole derivatives) .
- Solubility Screening: Test in polar (DMSO, ethanol) and non-polar solvents (toluene) under varying pH conditions. Data should be tabulated for reproducibility (e.g., solubility in DMSO: ~15 mg/mL) .
Advanced Research Questions
Q. What strategies optimize low yields in the oxadiazole cyclization step?
- Catalyst Screening: Nickel perchlorate (from evidence) vs. alternatives like ZnCl₂ or microwave-assisted synthesis to enhance reaction efficiency .
- Solvent Effects: High-boiling solvents (e.g., DMF) improve homogeneity but may require inert atmospheres to avoid side reactions.
- Reaction Monitoring: Use TLC (ethyl acetate/hexane, 3:7) to track intermediate formation and adjust stoichiometry dynamically .
Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo assays) be resolved?
- Metabolite Profiling: LC-MS/MS to identify active/inactive metabolites impacting in vivo results.
- Dose-Response Refinement: Adjust concentrations based on pharmacokinetic parameters (e.g., half-life, bioavailability) derived from rodent models.
- Target Validation: Use siRNA or CRISPR knockouts to confirm mechanism-of-action specificity .
Q. What computational methods predict structure-activity relationships (SAR) for this compound?
- Docking Studies: Molecular docking with target proteins (e.g., kinase domains) using AutoDock Vina or Schrödinger Suite.
- QSAR Models: Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate with bioactivity data.
- MD Simulations: Assess binding stability over 100-ns trajectories (e.g., RMSD <2 Å indicates stable interactions) .
Q. How can regioselectivity challenges in pyrrolidinone functionalization be addressed?
- Protecting Groups: Use Boc or Fmoc groups to block reactive amines during oxadiazole coupling.
- Directed Ortho-Metalation: Employ lithium bases to direct substituents to specific positions on the aryl ring.
- Cross-Coupling: Suzuki-Miyaura reactions with palladium catalysts for precise C-C bond formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
